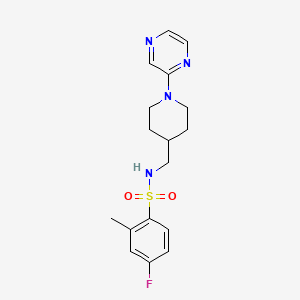

![molecular formula C10H8ClN5O3S2 B2575252 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034546-69-3](/img/structure/B2575252.png)

5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

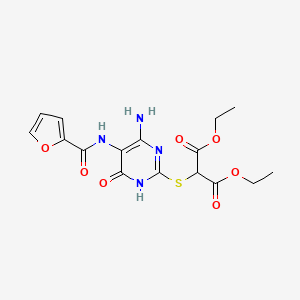

The compound “5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide” belongs to a class of compounds that are based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This class of compounds has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . They have shown promising results in cancer immunotherapy as they can boost the immune response and work in synergy with other immunotherapeutic agents .

Synthesis Analysis

The synthesis of this class of compounds involves a structure-based virtual screening made on the IDO1 active site . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . The design of analogues is guided by rational and in silico methods .Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine ring . This ring acts as the heme-binding scaffold . The compound also contains a chloro group, a hydroxy group, a methyl group, and a sulfonamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications

Chemical Synthesis and Herbicidal Activity

One study outlines the preparation of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds through condensation, showing excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003). This research suggests the potential of such compounds in agricultural applications, particularly in weed management.

Antibacterial Applications

The synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents has been explored, with several compounds displaying significant activity (Azab, Youssef, & El-Bordany, 2013). This indicates the compound's relevance in developing new antibiotics or antibacterial agents.

Antimicrobial and Insecticidal Potential

Another study synthesizes a novel series of biologically active heterocyclic compounds, including sulfonamides bearing thiazole moiety, and evaluates their toxic effects against the cotton leafworm, Spodoptera littoralis. The findings show that some of these compounds exhibit potent toxic effects, highlighting their potential use as insecticidal agents (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Docking Simulations for Antimicrobial and Antitubercular Agents

Research on benzene sulfonamide pyrazole oxadiazole derivatives, synthesized for antimicrobial and antitubercular activities, includes molecular docking studies to understand the inhibition mechanism against Mycobacterium tuberculosis. Some compounds demonstrated good antibacterial activity, and one was found to be an active antitubercular agent against M. tuberculosis H37Rv (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Mechanism of Action

Target of Action

The compound 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide is a heterocyclic compound . Heterocyclic compounds are known to bind with a variety of enzymes and receptors in the biological system . .

Mode of Action

Triazole compounds, which are part of the structure of this compound, are known to show versatile biological activities due to their capability of binding in the biological system with various enzymes and receptors .

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds can affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of triazole compounds have been studied .

Result of Action

The wide range of pharmacological activities exhibited by triazole compounds suggests that they can have diverse molecular and cellular effects .

Action Environment

The action of triazole compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

properties

IUPAC Name |

5-chloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN5O3S2/c11-6-1-2-8(20-6)21(18,19)13-5-7-14-15-9-10(17)12-3-4-16(7)9/h1-4,13H,5H2,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEPZXDFTJHGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)N1)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

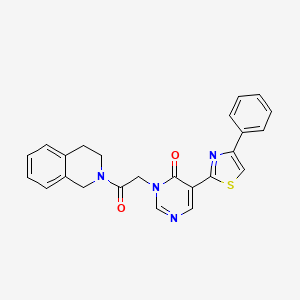

![(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2575172.png)

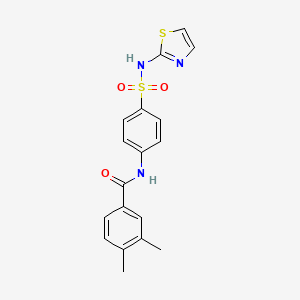

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B2575175.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2575178.png)

![N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2575184.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2575187.png)

![N-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2575190.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575191.png)